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Compound of Interest

Compound Name: Phenol chloroform

Cat. No.: B8533926 Get Quote

Welcome to the technical support center for phenol-chloroform nucleic acid extraction. This

guide provides troubleshooting advice and frequently asked questions to help researchers,

scientists, and drug development professionals overcome common challenges and improve the

quality and yield of their DNA and RNA extractions.

Troubleshooting Guide
This section addresses specific issues that may arise during the phenol-chloroform extraction

protocol.
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Problem Potential Cause Recommended Solution

Low Nucleic Acid Yield Incomplete cell lysis.

Ensure complete

homogenization of the tissue

or cell pellet. For tissues,

grinding in liquid nitrogen is

effective. Use appropriate lysis

buffers and consider adding

Proteinase K to digest

proteins.[1][2]

Interphase trapping of nucleic

acids.

The interphase between the

aqueous and organic layers

can trap nucleic acids. To

minimize this, ensure thorough

mixing to create a fine

emulsion, which increases the

surface area for extraction.[3]

Using a Phase Lock Gel™ can

create a solid barrier between

the phases, making it easier to

collect the aqueous phase

without interphase

contamination.[3][4]

Small, invisible pellet after

precipitation.

For low concentrations of

nucleic acids, the pellet may

be difficult to see. Using a

carrier like linear

polyacrylamide or glycogen

can help visualize the pellet

and improve recovery.[1][5][6]

Loss of nucleic acids during

phase separation.

When pipetting the aqueous

phase, it's easy to leave some

behind to avoid the interphase.

A "back-extraction" can be

performed by adding buffer to

the remaining organic phase
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and interphase, re-

centrifuging, and pooling the

aqueous phases.[7]

Low A260/280 Ratio (<1.8 for

DNA, <2.0 for RNA)
Protein contamination.

This is often due to carryover

of the interphase. Be careful

during the aspiration of the

aqueous phase. An additional

extraction with chloroform

alone can help remove

residual proteins.[8][9] Pre-

digesting with Proteinase K

can also reduce protein

contamination.[3]

Phenol contamination.

Phenol has an absorbance

maximum at 270-275 nm,

which can lower the A260/280

ratio.[10][11] An additional

chloroform extraction and/or

multiple 70% ethanol washes

of the final pellet can help

remove residual phenol.[8][9]

[12]

Low A260/230 Ratio (<1.8)
Guanidinium salt

contamination.

Lysis buffers often contain

guanidinium salts which

absorb strongly at 230 nm.[7]

[13][14] Ensure thorough

washing of the nucleic acid

pellet with 70-80% ethanol to

remove these salts.[12][14]

Phenol contamination.

Phenol also absorbs at 230

nm.[11][15] Perform an

additional chloroform wash

and ensure thorough ethanol

washes of the pellet.[8][9]
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Carbohydrate carryover.

This is a common issue with

plant samples. Specialized

protocols using CTAB

(cetyltrimethylammonium

bromide) in conjunction with

phenol-chloroform can help

remove polysaccharides.[16]

[17]

Degraded DNA/RNA Nuclease activity.

Use fresh samples or properly

store them at -80°C or in a

stabilizing solution like

RNAlater.[18][19] Work quickly

and on ice. Use RNase-free

reagents and plastics for RNA

work.[18]

Oxidized phenol.

Phenol that has turned pink or

brown is oxidized and can

cause nucleic acid

degradation.[3] Use fresh,

high-quality, buffered phenol.

Genomic DNA Contamination

in RNA Samples
Incorrect pH of phenol.

For RNA isolation, the phenol

solution should be acidic (pH

4-5).[3] This causes DNA to

partition into the organic phase

and interphase, while RNA

remains in the aqueous phase.

[3]

Incomplete removal of

interphase.

Genomic DNA can accumulate

at the interphase. Careful

pipetting of the aqueous phase

is crucial.[19]

Phases Do Not Separate

Properly

Incorrect ratio of

phenol:chloroform to aqueous

phase.

Ensure a 1:1 ratio of the

phenol:chloroform mixture to

your aqueous sample.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://community.nanoporetech.com/contaminants
https://www.carlroth.com/medias/Info-Brochure-PhenolicPurification-EN.pdf?context=bWFzdGVyfHRlY2huaWNhbERvY3VtZW50c3w0MDM0MTJ8YXBwbGljYXRpb24vcGRmfGRHVmphRzVwWTJGc1JHOWpkVzFsYm5SekwyZzVaUzlvWmpVdk9URXhOamN6T0RnME5qYzFNQzV3WkdZfDA5OTJhODEzM2ZlMWFiYzE4MDc0YjFhMGZhZGVlNzQyMDc4MmJmMTExOTQ3ZDI0OTdlZmI5Y2ZhNzFhZjMxYjQ
https://herpesvirus.tripod.com/research/linearacryl.htm
https://www.reddit.com/r/labrats/comments/fhhj54/phenoland_chloroformaahhhhhh/
https://herpesvirus.tripod.com/research/linearacryl.htm
https://www.protocols.io/view/phenol-chloroform-extraction-for-museum-hides-usin-q26g7m449gwz/v1
https://www.protocols.io/view/phenol-chloroform-extraction-for-museum-hides-usin-q26g7m449gwz/v1
https://www.protocols.io/view/phenol-chloroform-extraction-for-museum-hides-usin-q26g7m449gwz/v1
https://www.reddit.com/r/labrats/comments/fhhj54/phenoland_chloroformaahhhhhh/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8533926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Insufficient centrifugation.

Centrifuge at a sufficient speed

and for an adequate duration

to ensure proper phase

separation.[2]

High salt or sucrose

concentration in the aqueous

phase.

This can cause phase

inversion. Using a

phenol:chloroform mixture,

where the denser chloroform

helps maintain the correct

phase separation, can prevent

this.[3][7]

Frequently Asked Questions (FAQs)
Q1: What is the purpose of each component in the phenol:chloroform:isoamyl alcohol mixture?

Phenol: Denatures proteins, causing them to precipitate out of the aqueous solution.[20] The

pH of the phenol is critical: for DNA isolation, a slightly alkaline pH (~7.9) is used to keep

DNA in the aqueous phase, while for RNA isolation, an acidic pH (~4.5) is used to move DNA

into the organic phase.[3]

Chloroform: Increases the density of the organic phase, which aids in a sharp separation

from the aqueous phase and helps to prevent phase inversion.[3][7][14] It also helps to

solubilize lipids and further denature proteins.

Isoamyl Alcohol: Acts as an anti-foaming agent.[3]

Q2: My DNA/RNA pellet won't dissolve after ethanol precipitation. What should I do?

This can happen if the pellet was over-dried.[18] To dissolve the pellet, add your resuspension

buffer (e.g., TE buffer or nuclease-free water) and incubate at a slightly elevated temperature

(e.g., 55-60°C for RNA) for 10-15 minutes, with occasional gentle vortexing or flicking.[10]

Q3: How can I improve the yield of very small amounts of nucleic acids?
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Using a co-precipitant or carrier is highly recommended. Linear polyacrylamide is an inert

carrier that can efficiently precipitate picogram amounts of nucleic acids without interfering with

downstream enzymatic reactions.[1][2][6][21] Glycogen is another commonly used carrier.[22]

Q4: What is Phase Lock Gel™ and how does it work?

Phase Lock Gel™ is a dense, inert gel that is added to the tube before the phenol-chloroform

extraction.[3] During centrifugation, the gel migrates to form a stable barrier between the

aqueous and organic phases.[3][4][23] This simplifies the removal of the aqueous phase and

prevents contamination from the interphase, which can improve both the yield and purity of the

nucleic acid preparation.[24][25]

Q5: Can I use my phenol-chloroform extracted DNA/RNA for downstream applications like

PCR, qPCR, or sequencing?

Yes, provided the sample is of high purity. Contaminants like phenol and guanidinium salts can

inhibit enzymatic reactions.[26][27] It is crucial to have good A260/280 and A260/230 ratios. If

you suspect contamination, it is advisable to perform an additional cleanup step, such as a

second chloroform extraction followed by re-precipitation.[12][14]

Quantitative Data Summary
The following table summarizes a comparison of DNA extraction methods from a study on

triatomine bugs, illustrating the trade-offs between yield and purity.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://academic.oup.com/nar/article-pdf/18/2/378/28664268/18-2-378.pdf
https://www.semanticscholar.org/paper/Ethanol-precipitation-of-DNA-with-linear-as-Gaillard-Strauss/4ec02d4b7a611b2162f0212d1203b2a903855e33
https://www.biosyn.com/tew/Linear-Polyacrylamide-as-a-Carrier-Molecule-during-Alcohol-Precipitation.aspx
https://dergipark.org.tr/tr/download/article-file/2825209
https://www.thermofisher.com/in/en/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://www.protocols.io/view/phenol-chloroform-extraction-for-museum-hides-usin-q26g7m449gwz/v1
https://www.protocols.io/view/phenol-chloroform-extraction-for-museum-hides-usin-q26g7m449gwz/v1
https://bitesizebio.com/3651/practical-application-of-phenol-chloroform-extraction/
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/phase-lock-gel-manual.pdf
https://www.researchgate.net/publication/14283784_Improved_Nucleic_Acid_Organic_Extraction_Through_Use_of_a_Unique_Gel_Barrier_Material
https://pdfs.semanticscholar.org/328a/8c214c0c302aee246bbb005050e6d423e528.pdf
https://www.researchgate.net/post/Can_phenol_or_other_reagents_contamination_inhibit_cDNA_synthesis_from_isolated_RNA
https://www.researchgate.net/post/Can_I_trust_cDNA_made_from_RNA_contaminated_with_phenol
https://www.benchchem.com/pdf/Methods_for_removing_residual_phenol_contamination_from_RNA_samples.pdf
https://www.reddit.com/r/labrats/comments/1cz42f3/i_do_everything_according_to_phenolchlorophorm/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8533926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction Method Bloodmeal Source

Mean DNA

Concentration (ng/

µL) ± SD

Purity (A260/A280

between 1.8-2.0)

Commercial Kit Gallus gallus 25.12 ± 10.33 80% of samples

Phenol-Chloroform Gallus gallus 85.75 ± 17.99 26.7% of samples

Commercial Kit Mus musculus 11.23 ± 5.96 80% of samples

Phenol-Chloroform Mus musculus 22.01 ± 11.14 26.7% of samples

Commercial Kit Columba sp. 62.75 ± 30.01 80% of samples

Phenol-Chloroform Columba sp. 13.06 ± 8.01 26.7% of samples

Data adapted from a

study comparing a

commercial kit to the

phenol-chloroform

method for extracting

DNA from bloodmeals

of Triatoma

brasiliensis.[8][28]

This data indicates that while the phenol-chloroform method can yield higher concentrations of

DNA in some cases, commercial kits often provide higher purity as indicated by the A260/A280

ratio.[8][28]

Experimental Protocols
Refined Phenol-Chloroform-Isoamyl Alcohol (PCI)
Extraction Protocol
This protocol incorporates refinements to improve yield and purity.

Materials:

Lysis Buffer (e.g., TE buffer with SDS and Proteinase K)
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Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0 for DNA, pH 4.5 for RNA

Chloroform:Isoamyl Alcohol (24:1)

3 M Sodium Acetate, pH 5.2

100% Ethanol (ice-cold)

70% Ethanol (ice-cold)

Nuclease-free water or TE buffer

Optional: Linear Polyacrylamide (10 mg/mL) or Glycogen (20 µg/µL)

Optional: Phase Lock Gel™ tubes

Procedure:

Sample Lysis: Homogenize cells or tissue in an appropriate volume of Lysis Buffer. Incubate

at 55°C for 1-2 hours or until the sample is completely lysed.[22]

First Extraction: Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol to the lysed

sample. If using Phase Lock Gel™, add the lysate to the pre-spun gel tube, then add the

PCI. Vortex vigorously for 15-30 seconds to form a milky emulsion.

Phase Separation: Centrifuge at 12,000 x g for 5 minutes at room temperature.

Aqueous Phase Recovery: Carefully transfer the upper aqueous phase to a new tube,

avoiding the interphase. With Phase Lock Gel™, you can simply pour off the aqueous phase.

Second (Chloroform) Extraction: Add an equal volume of Chloroform:Isoamyl Alcohol to the

recovered aqueous phase. Vortex for 15 seconds.

Phase Separation: Centrifuge at 12,000 x g for 5 minutes at room temperature.

Aqueous Phase Recovery: Transfer the upper aqueous phase to a new, clean tube.

Precipitation:
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Add 1/10th volume of 3 M Sodium Acetate.

(Optional) Add 1 µL of linear polyacrylamide or glycogen.

Add 2-2.5 volumes of ice-cold 100% ethanol.

Incubation: Mix gently by inversion and incubate at -20°C for at least 1 hour or at -80°C for

30 minutes.

Pelleting: Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C. A white pellet should be visible.

Washing: Carefully decant the supernatant. Wash the pellet with 1 mL of ice-cold 70%

ethanol. Centrifuge at ≥12,000 x g for 5 minutes at 4°C. Repeat this wash step for a total of

two washes.

Drying: Decant the ethanol and briefly spin the tube to collect any remaining liquid, then

remove it with a pipette. Air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspension: Resuspend the pellet in a suitable volume of nuclease-free water or TE

buffer.
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Caption: Refined phenol-chloroform extraction workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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